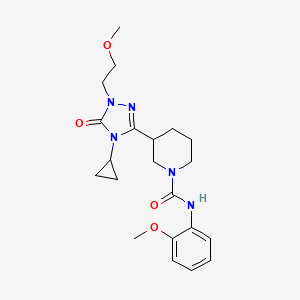

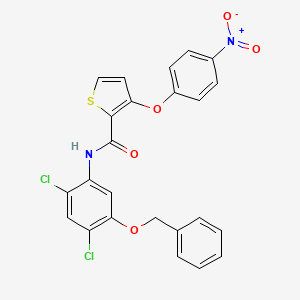

![molecular formula C17H14Cl2N2OS B2532779 {5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318248-40-7](/img/structure/B2532779.png)

{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .

Molecular Structure Analysis

The compound has a pyrazole ring substituted with a phenyl group and a methyl group at one position, and a phenylsulfanyl-substituted dichlorophenyl group at another position. The dichlorophenyl group is a common motif in many pharmaceutical compounds, contributing to their lipophilicity and binding affinity .Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, it can undergo various chemical reactions typical of aromatic compounds, such as electrophilic substitution. The presence of electron-withdrawing chloro groups on the phenyl ring might activate the compound towards nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of polar groups like sulfanyl (–SH) could also impart some degree of water solubility .科学的研究の応用

Synthesis and Structure

Compounds similar to "{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol" have been synthesized and characterized for their structure and potential applications. For instance, N-phenylpyrazolyl aryl methanones derivatives, which include similar structural features, have been synthesized and characterized using various methods like NMR, FT-IR, and HRMS. These compounds exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activities

Several studies have focused on the biological activities of compounds structurally similar to "{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol". Some of these compounds have demonstrated significant antimicrobial and anticancer activities. For example, pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed promising in vitro antimicrobial and anticancer activity, with some exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Antimicrobial and Anticancer Agents

Pyrazole derivatives, including those with structures related to "{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol", have been explored as potential antimicrobial and anticancer agents. Compounds with pyrazolo[4,3-d]-pyrimidine derivatives and oxa/thiadiazolyl moieties have been synthesized and evaluated for their potential in this regard. These studies have shown good to excellent antimicrobial activity, indicating the potential of these compounds as antimicrobial and anticancer agents (Katariya et al., 2021).

Molecular Docking and Synthesis

The synthesis of pyrazole derivatives and their subsequent evaluation through molecular docking studies have been a focus of research. These compounds have been synthesized using various methods, including microwave-assisted synthesis, and evaluated for their biological activities, such as anti-inflammatory and antibacterial properties. Molecular docking results, along with biological data, suggest these compounds could be beneficial as molecular templates for various biological activities (Ravula et al., 2016).

将来の方向性

Compounds with a pyrazole core are of significant interest in medicinal chemistry due to their wide range of biological activities. Future research could explore the biological activity of this compound, potential therapeutic applications, and optimization of its properties through structural modifications .

特性

IUPAC Name |

[5-(2,6-dichlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2OS/c1-21-17(23-16-13(18)8-5-9-14(16)19)12(10-22)15(20-21)11-6-3-2-4-7-11/h2-9,22H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWWLOKUBAFHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)

![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)